

Acriflavine and Proflavine: A Comparative Analysis of Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acriflavine hydrochloride	
Cat. No.:	B1666551	Get Quote

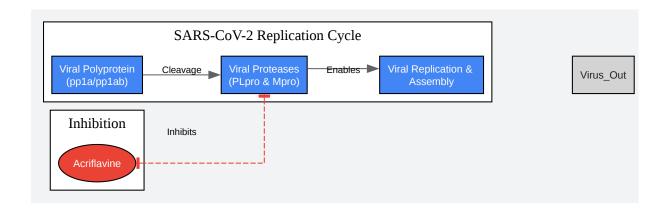
Acriflavine and its primary component, proflavine, are acridine dyes historically utilized as topical antiseptics.[1][2][3] Recent research has refocused attention on these compounds for their potential as broad-spectrum antiviral agents, particularly against coronaviruses like SARS-CoV-2.[4][5] Acriflavine (ACF) is commercially available as a mixture, typically containing 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1][6][7] This guide provides a comparative analysis of their antiviral performance, supported by experimental data, to inform researchers and drug development professionals.

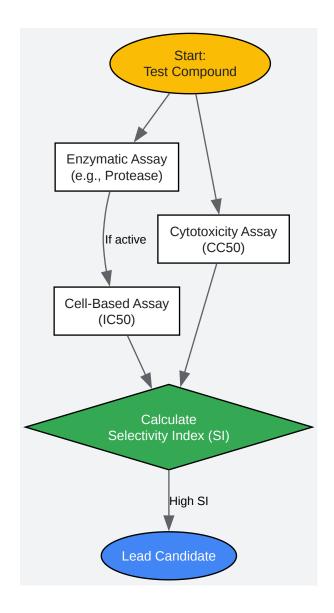
Quantitative Performance Data

The antiviral efficacy and cytotoxicity of acriflavine and proflavine have been evaluated against several viruses, most notably SARS-CoV-2 and other human coronaviruses. The data, summarized below, highlights their inhibitory concentrations (IC50) against viral enzymes and in cell-based assays, alongside their cytotoxic concentrations (CC50) to determine their selectivity.

Compo und	Virus	Assay Type	Viral Target	IC50 Value (µM)	Cell Line	CC50 Value (µM)	Selectiv ity Index (SI = CC50/IC 50)
Acriflavin e	SARS- CoV-2	Enzymati c	Papain- like Protease (PLpro)	1.66[6][8] [9]	-	-	-
SARS- CoV-2	Enzymati c	Main Protease (Mpro)	5.60[5] [10][11]	-	-	-	
SARS- CoV-2	Cell- based	-	0.086[8]	A549- ACE2+	3.1[8]	36.0	_
SARS- CoV-2	Cell- based	-	0.064[8]	Vero	3.4[8]	53.1	_
SARS- CoV-2	Cell- based	-	0.15[11]	Vero-E6	-	-	_
HCoV- OC43	Cell- based	-	0.029[11]	BHK-21	-	-	_
Proflavin e	SARS- CoV-2	Enzymati c	Main Protease (Mpro)	2.07[5] [10][11]	-	-	-
SARS- CoV-2	Cell- based	-	0.13[11]	Vero-E6	-	-	
HCoV- OC43	Cell- based	-	0.24[11]	BHK-21	-	-	_

Mechanisms of Antiviral Action




Both acriflavine and proflavine exert their antiviral effects through multiple mechanisms, with a foundational ability to intercalate into nucleic acids, thereby disrupting DNA and RNA synthesis. [2][3][12] However, their specific antiviral activity against coronaviruses is attributed to the inhibition of key viral proteases essential for replication.

Acriflavine: Research has identified acriflavine as a potent dual-targeted inhibitor of SARS-CoV-2.[10][11] It blocks the catalytic site of the Papain-like Protease (PLpro) and also inhibits the Main Protease (Mpro, also known as 3CLpro).[8][10] The inhibition of PLpro is particularly significant as this enzyme is crucial for viral protein maturation and plays a role in attenuating the host's innate immune response.[6][7] By inhibiting both proteases, acriflavine effectively disrupts the viral replication cycle at multiple points.

Proflavine: Proflavine has been specifically identified as an inhibitor of the SARS-CoV-2 Mpro. [5][10][11] Studies have shown it to be a non-competitive inhibitor of this enzyme.[10][11] While it is a component of the acriflavine mixture and contributes to its overall activity, its action is more targeted to Mpro compared to the dual-inhibitory nature of the complete acriflavine mixture.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art -PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Proflavine Wikipedia [en.wikipedia.org]
- 4. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. news-medical.net [news-medical.net]
- 8. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses -PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Acriflavine and Proflavine: A Comparative Analysis of Antiviral Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666551#comparing-acriflavine-and-proflavine-as-antiviral-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com